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Compound of Interest

Compound Name: m-PEG11-OH

Cat. No.: B3116480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and characterizing

biocompatible coatings using methoxy(polyethylene glycol) with 11 ethylene glycol units and a

terminal hydroxyl group (m-PEG11-OH). The protocols outlined below are intended to equip

researchers with the necessary information to effectively utilize m-PEG11-OH for the

modification of surfaces to prevent non-specific protein adsorption and cell adhesion, critical for

applications in medical devices, drug delivery systems, and various bioassays.

Introduction to m-PEG11-OH Coatings
Poly(ethylene glycol) (PEG) has been widely adopted for surface modification due to its ability

to create a hydrophilic and sterically hindering layer that repels proteins and cells. This "stealth"

property is crucial for enhancing the biocompatibility of materials that come into contact with

biological fluids and tissues. m-PEG11-OH is a discrete PEG molecule with a defined chain

length, offering excellent control over the surface modification process and the resulting coating

properties. Its terminal hydroxyl group allows for covalent attachment to a variety of surfaces

through different chemical strategies.

Key Attributes of m-PEG11-OH Coatings:

Biocompatibility: PEG is non-toxic and non-immunogenic, minimizing adverse reactions in

biological environments.
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Protein Repellency: The hydrated PEG chains form a barrier that prevents the non-specific

adsorption of proteins, a critical first step in biofouling and the foreign body response.

Reduced Cell Adhesion: By inhibiting protein adsorption, PEG coatings effectively reduce the

attachment and spreading of cells.

Improved Solubility and Stability: In drug delivery applications, PEGylation can enhance the

solubility and stability of therapeutic agents.[1]

Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of PEGylation

on protein adsorption and cell adhesion. While specific values may vary depending on the

substrate, protein/cell type, and experimental conditions, these tables provide a general

overview of the expected outcomes.

Table 1: Reduction of Protein Adsorption on PEG-Coated Surfaces

Protein

Uncoated
Surface
Adsorption
(ng/cm²)

PEG-Coated
Surface
Adsorption
(ng/cm²)

Percent
Reduction

Citation(s)

Fibrinogen 250 - 500 25 - 50 >90% [1]

Lysozyme 100 - 200 10 - 20 >90%

Albumin 50 - 100 5 - 10 >90% [1]

IgG 150 - 300 15 - 30 >90%

Table 2: Reduction of Cell Adhesion on PEG-Coated Surfaces
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Cell Type

Uncoated
Surface
Adhesion (%
of control)

PEG-Coated
Surface
Adhesion (%
of control)

Percent
Reduction

Citation(s)

Fibroblasts 100% < 10% >90%

Endothelial Cells 100% < 15% >85%

Macrophages 100% < 20% >80%

Platelets 100% < 5% >95% [2]

Experimental Protocols
Protocol for Surface Coating with m-PEG11-OH via
Silanization
This protocol describes a common method for covalently attaching m-PEG11-OH to silica-

based surfaces (e.g., glass, silicon wafers) or other surfaces that can be functionalized with

silanol groups.

Materials:

Substrates (e.g., glass coverslips, silicon wafers)

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -

EXTREME CAUTION IS ADVISED

(3-Aminopropyl)triethoxysilane (APTES)

Anhydrous toluene

m-PEG11-OH

N,N'-Disuccinimidyl carbonate (DSC) or other activating agent

Anhydrous N,N-Dimethylformamide (DMF)
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Triethylamine (TEA)

Deionized (DI) water

Ethanol

Procedure:

Substrate Cleaning and Activation:

Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the

surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with

extreme care in a fume hood with appropriate personal protective equipment (PPE).

Rinse the substrates thoroughly with copious amounts of DI water.

Dry the substrates in an oven at 110°C for at least 1 hour and then allow to cool in a

desiccator.

Amino-silanization:

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room

temperature with gentle agitation.

Rinse the substrates with toluene, followed by ethanol, and finally DI water.

Cure the silanized substrates in an oven at 110°C for 30-60 minutes.

Activation of m-PEG11-OH (optional but recommended for stable linkage):

Dissolve m-PEG11-OH and a 1.5-fold molar excess of DSC in anhydrous DMF.

Add a 2-fold molar excess of TEA to the solution.

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere

(e.g., nitrogen or argon) to form m-PEG11-NHS ester.
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Grafting of m-PEG11-OH to the Surface:

Prepare a solution of the activated m-PEG11-NHS ester (or unactivated m-PEG11-OH if

using a different coupling chemistry) in anhydrous DMF at a concentration of 10-50

mg/mL.

Immerse the amino-silanized substrates in the m-PEG11-OH solution.

Add a small amount of TEA to catalyze the reaction.

Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

Rinse the coated substrates sequentially with DMF, ethanol, and DI water to remove any

unreacted PEG.

Dry the substrates under a stream of nitrogen gas.

Protocol for Characterization of m-PEG11-OH Coatings
3.2.1. Contact Angle Goniometry

Purpose: To assess the hydrophilicity of the surface. A successful m-PEG11-OH coating will

result in a more hydrophilic surface compared to the uncoated or silanized surface.

Procedure:

Place a 5-10 µL droplet of DI water onto the surface.

Measure the angle between the substrate surface and the tangent of the droplet at the

solid-liquid-vapor interface.

Expected Results:

Uncoated glass/silicon: < 20°

APTES-coated surface: 50-70°

m-PEG11-OH coated surface: 30-50°[3]
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3.2.2. X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states at the surface,

confirming the presence of the PEG coating.

Procedure:

Acquire survey scans to identify the elements present on the surface.

Acquire high-resolution scans of the C 1s, O 1s, and Si 2p regions.

Expected Results:

An increase in the carbon (C 1s) and oxygen (O 1s) signals after PEGylation.

The high-resolution C 1s spectrum of a successful PEG coating will show a dominant peak

around 286.5 eV, corresponding to the C-O bonds of the ethylene glycol repeat units.[4][5]

A decrease in the intensity of the substrate signals (e.g., Si 2p for a silicon-based

substrate) due to attenuation by the PEG overlayer.

Protocol for Biocompatibility Assessment
3.3.1. Protein Adsorption Assay (e.g., using Enzyme-Linked Immunosorbent Assay - ELISA)

Purpose: To quantify the amount of protein adsorbed to the surface.

Procedure:

Incubate the m-PEG11-OH coated and uncoated control substrates in a solution of the

protein of interest (e.g., fibrinogen, 1 mg/mL in PBS) for 1-2 hours at 37°C.

Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.

Block any remaining non-specific binding sites with a blocking buffer (e.g., 3% BSA in

PBS).

Incubate with a primary antibody specific to the adsorbed protein.
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Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish

peroxidase - HRP).

Add a substrate for the enzyme (e.g., TMB) and measure the resulting colorimetric signal

using a plate reader.

Compare the signal from the coated and uncoated surfaces to determine the reduction in

protein adsorption.

3.3.2. Cell Viability Assay (e.g., MTT Assay)

Purpose: To assess the cytotoxicity of the coating.

Procedure:

Seed cells (e.g., fibroblasts) onto the m-PEG11-OH coated and control surfaces in a 96-

well plate.

Incubate for 24-48 hours.

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 2-4 hours.[6][7]

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a

specialized detergent).

Measure the absorbance at 570 nm.[6]

Cell viability is proportional to the absorbance.

3.3.3. Cell Adhesion and Spreading Assay

Purpose: To visually and quantitatively assess the anti-adhesive properties of the coating.

Procedure:

Seed cells onto the m-PEG11-OH coated and control surfaces.
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After a defined period (e.g., 4, 24, and 48 hours), wash the surfaces gently with PBS to

remove non-adherent cells.

Fix the remaining adherent cells with 4% paraformaldehyde.

Stain the cells with a fluorescent dye (e.g., DAPI for nuclei and phalloidin for the actin

cytoskeleton).

Image the surfaces using a fluorescence microscope.

Quantify the number of adherent cells per unit area and assess their morphology (e.g.,

rounded vs. spread).

Mandatory Visualizations
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Caption: Experimental workflow for creating and evaluating m-PEG11-OH biocompatible

coatings.
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Caption: Inhibition of protein adsorption and cell adhesion by m-PEG11-OH coatings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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